tert-Butyl cyclohex-2-en-1-ylcarbamate

Übersicht

Beschreibung

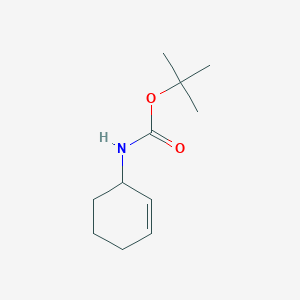

tert-Butyl cyclohex-2-en-1-ylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a cyclohexene ring and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclohex-2-en-1-ylcarbamate typically involves the reaction of cyclohex-2-en-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohex-2-en-1-amine+tert-Butyl chloroformate→tert-Butyl cyclohex-2-en-1-ylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl cyclohex-2-en-1-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles (amines, alcohols)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Substituted carbamates

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Overview:

In supramolecular chemistry, tert-butyl cyclohex-2-en-1-ylcarbamate is utilized to modulate the self-assembly behavior of organic molecules on surfaces. The presence of the tert-butyl group significantly influences the formation of nanostructures.

Experimental Methods:

- The compound is applied to surfaces and subjected to controlled thermal annealing.

- High-resolution scanning tunneling microscopy (STM) is employed to visualize the resulting supramolecular nanostructures.

Results:

The removal of tert-butyl groups leads to the evolution of various supramolecular structures, such as grid-like patterns and honeycomb networks. This research provides insights into constructing stable, long-range ordered nanostructures, which are essential for developing advanced materials in electronics and photonics.

Nanotechnology

Overview:

In nanotechnology, the compound's ability to affect molecular adsorption behavior is explored for constructing functional molecular devices and stable nanostructures.

Experimental Methods:

- Integration of this compound into molecular systems on surfaces.

- Studies focus on its impact on molecular adsorption and desorption processes.

Applications:

This compound can be utilized in creating nanoscale devices that require precise control over molecular interactions, leading to advancements in sensor technology and drug delivery systems.

Polymer Chemistry

Overview:

this compound plays a crucial role in developing new polymeric materials with enhanced properties through side-chain modifications.

Experimental Methods:

- The compound reacts with various dianhydrides to form poly(amic acids).

- These reactions are monitored to assess the mechanical and thermal properties of the resulting polymers.

Results:

The polymers derived from these reactions exhibit varied characteristics based on the dianhydrides used. This contributes to developing polymers with specific functionalities, improving performance in applications such as coatings and adhesives.

Medicinal Chemistry

Overview:

The compound exhibits significant biological activity, particularly as an inhibitor of enzymes like cathepsin K, which is involved in bone resorption processes.

Biological Activity:

- This compound has shown an IC50 value of 26 nM against cathepsin K, indicating strong inhibitory effects.

Potential Applications:

This inhibition suggests potential therapeutic applications in treating diseases like osteoporosis, where controlling bone resorption is crucial. Understanding its mechanism of action can facilitate drug design targeting protease pathways associated with various metabolic disorders .

Wirkmechanismus

The mechanism of action of tert-Butyl cyclohex-2-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition or activation. This interaction can modulate various biochemical pathways, depending on the specific enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: Similar in structure but lacks the cyclohexene ring.

Cyclohex-2-en-1-ylcarbamate: Similar in structure but lacks the tert-butyl group.

tert-Butyl N-cyclohex-2-en-1-ylcarbamate: A positional isomer with different substitution patterns on the cyclohexene ring.

Uniqueness: tert-Butyl cyclohex-2-en-1-ylcarbamate is unique due to the presence of both the tert-butyl group and the cyclohexene ring, which impart distinct chemical and physical properties.

Biologische Aktivität

tert-Butyl cyclohex-2-en-1-ylcarbamate is a compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexene ring and a carbamate functional group. This structural configuration contributes to its biological activity, particularly its enzyme inhibition capabilities.

Biological Activity

Enzyme Inhibition

The primary biological activity of this compound is its ability to inhibit specific enzymes. Notably, it has been identified as a potent inhibitor of cathepsin K, a thiol protease involved in bone resorption processes. The compound exhibits a low IC50 value of 26 nM, indicating strong inhibitory potency against this enzyme, which is significant for potential treatments of diseases like osteoporosis where bone resorption is accelerated.

Mechanism of Action

The mechanism through which this compound exerts its effects involves binding to the active site of cathepsin K, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced bone resorption rates, making it a candidate for therapeutic interventions in metabolic bone diseases.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl cyclohexanecarboxamide | Contains a carboxamide instead of carbamate | More polar, differing biological activity |

| Tert-butyl (4-oxocyclohexan-1-yl)carbamate | Has an oxo group at a different position | Different reactivity due to oxo group presence |

| Tert-butyl cyclohexanecarbonate | Contains a carbonate instead of carbamate | Typically less biologically active |

This table illustrates that this compound possesses unique enzyme inhibition profiles that may be beneficial in treating conditions characterized by excessive protease activity.

Case Studies and Research Findings

Recent studies have focused on the compound's potential in various therapeutic areas:

- Osteoporosis Treatment : Research indicates that by inhibiting cathepsin K, this compound can potentially mitigate the effects of osteoporosis. In vitro studies have shown reduced osteoclast activity when treated with this compound, suggesting its efficacy in preserving bone density .

- Antimalarial Applications : Although primarily studied for its effects on bone metabolism, there are indications that similar compounds within the class may also exhibit antimalarial properties due to their enzyme inhibition capabilities. The BDA series has shown selectivity against parasitic enzymes while sparing human lymphocytes, highlighting the need for further exploration into the broader applications of structurally related compounds .

- Cancer Research : The compound's ability to inhibit specific proteases may also extend to cancer treatment strategies where proteases play a role in tumor progression. Preliminary findings suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Eigenschaften

IUPAC Name |

tert-butyl N-cyclohex-2-en-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUWAWPWEGILKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434132 | |

| Record name | tert-Butyl cyclohex-2-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91230-16-9 | |

| Record name | tert-Butyl cyclohex-2-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.